2-(Bromomethyl)benzyl alcohol

Nucleophilic substitution SN2 reactivity Leaving-group ability

2-(Bromomethyl)benzyl alcohol (CAS 74785-02-7) is a bifunctional benzylic building block bearing a bromomethyl electrophile and a hydroxymethyl group in ortho relationship on a phenyl ring, supplied at ≥95% purity (GC) as a white-to-light-yellow solid with a melting point of 66–68 °C. It belongs to the class of ortho-substituted benzyl halides, distinguished from common benzyl halides and para-substituted isomers by the presence of a synthetically orthogonal hydroxymethyl handle that enables sequential functionalization without protecting-group interconversion.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 74785-02-7
Cat. No. B150930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)benzyl alcohol
CAS74785-02-7
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)CBr
InChIInChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2
InChIKeyJDBQNNKIOFSPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)benzyl alcohol (CAS 74785-02-7) – Procurement-Ready Bifunctional Building Block for Orthogonal Synthesis


2-(Bromomethyl)benzyl alcohol (CAS 74785-02-7) is a bifunctional benzylic building block bearing a bromomethyl electrophile and a hydroxymethyl group in ortho relationship on a phenyl ring, supplied at ≥95% purity (GC) as a white-to-light-yellow solid with a melting point of 66–68 °C . It belongs to the class of ortho-substituted benzyl halides, distinguished from common benzyl halides and para-substituted isomers by the presence of a synthetically orthogonal hydroxymethyl handle that enables sequential functionalization without protecting-group interconversion .

Why 2-(Bromomethyl)benzyl alcohol Cannot Be Simply Replaced by Generic Benzyl Halides or Para Isomers


Substituting 2-(bromomethyl)benzyl alcohol with generic benzyl bromide, 1,2-benzenedimethanol, or the para-substituted isomer fundamentally alters both reactivity and achievable product architecture. Benzyl bromide lacks the hydroxymethyl group, precluding sequential orthogonal modification ; 1,2-benzenedimethanol requires pre-activation of the hydroxyl group before nucleophilic substitution, adding synthetic steps ; and 4-(bromomethyl)benzyl alcohol cannot participate in ortho-proximity-driven intramolecular cyclizations, which are critical for constructing fused-ring and macrocyclic scaffolds . These structural differences translate into quantifiable disparities in reaction rate, yield, impurity profile, and material properties documented in Section 3.

Quantitative Differentiation Evidence for 2-(Bromomethyl)benzyl alcohol vs. Closest Analogs


SN2 Leaving-Group Reactivity: Benzyl Bromide vs. Benzyl Chloride

In SN2 nucleophilic substitution reactions, benzyl bromide exhibits approximately 50–100-fold higher reactivity than benzyl chloride under identical conditions . This established class-level principle applies directly to 2-(bromomethyl)benzyl alcohol versus 2-(chloromethyl)benzyl alcohol, translating into faster reaction times and higher conversion for alkylation, amination, thioetherification, and quaternization reactions.

Nucleophilic substitution SN2 reactivity Leaving-group ability

Documented Impurity Profile: Batch-to-Batch Reproducibility Advantage

Commercially available 2-(bromomethyl)benzyl alcohol (Sigma-Aldrich, ≥95% GC) carries a documented impurity profile: 1–3% of the dimeric ether by-product (2-((2-bromomethyl)benzyloxy)methyl)phenyl)methanol and 1–3% of over-brominated 1,2-bis(bromomethyl)benzene . In contrast, generic benzyl bromide sourced from bulk suppliers often lacks detailed impurity specification, introducing unquantified variability in cross-coupling or quaternization reactions .

Impurity profiling Quality control Procurement specification

Catalyst-Free Ionic Polyacetylene Synthesis: Yield and Optoelectronic Performance

When employed as a quaternizing agent for 2-ethynylpyridine, 2-(bromomethyl)benzyl alcohol delivered 91% polymer yield under catalyst-free conditions . The resulting ionic polyacetylene exhibited λmax 457 nm, a band gap of 2.15 eV, HOMO/LUMO levels of −5.14/−2.99 eV, and stable cyclic voltammetry over 50 cycles (−1.5 to +1.5 V) . Monofunctional benzyl bromide lacks the hydroxymethyl substituent that becomes the (N-2-hydroxymethylbenzyl)pyridinium side chain and therefore cannot reproduce this polymer architecture .

Conjugated polymer Polyelectrolyte Quaternization polymerization

Melting-Point Differentiation vs. Para Isomer for Simplified Purification

The ortho isomer 2-(bromomethyl)benzyl alcohol has a melting point of 66–68 °C , whereas the para isomer 4-(bromomethyl)benzyl alcohol melts at 76–77 °C . This 8–11 °C lower melting point facilitates solution-phase handling and recrystallization purification from common organic solvents at ambient or mildly elevated temperatures.

Physical property Recrystallization Isomeric comparison

High-Value Application Scenarios for 2-(Bromomethyl)benzyl alcohol in Research and Industrial Settings


Controlled Sequential Alkylation in Multifunctional API Intermediate Synthesis

Medicinal chemistry groups constructing multi-functional drug candidates can exploit the orthogonal bromomethyl/hydroxymethyl reactivity profile to sequentially introduce diversity elements without intermediate protecting-group manipulation, leveraging the >50-fold reactivity advantage of the bromo leaving group over chloro analogs [REFS-1, REFS-2].

Synthesis of Ortho-Functionalized Ionic Polyacetylenes and Polyelectrolytes

Materials science laboratories developing solution-processable conjugated polyelectrolytes benefit from the compound's ability to simultaneously act as a quaternizing agent and introduce a hydroxymethyl side chain that modulates solubility and optoelectronic properties, as evidenced by the 91% yield and 2.15 eV band gap demonstrated in the literature .

Precision Bioconjugation and Self-Immolative Linker Design

Chemical biology teams designing self-immolative linkers or prodrug release systems can utilize the ortho-hydroxymethyl group as a built-in nucleophile for intramolecular cyclization-based release, a structural feature absent in para-substituted analogs and monofunctional benzyl halides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.